5-chloro-4-iodopyridin-3-ol
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Overview
Description
5-Chloro-4-iodopyridin-3-ol: is a heterocyclic organic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol . This compound is characterized by the presence of both chlorine and iodine substituents on a pyridine ring, along with a hydroxyl group at the third position. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-iodopyridin-3-ol typically involves halogenation reactions. One common method is the iodination of 5-chloro-2-aminopyridine using iodine in the presence of a silver salt, such as silver sulfate, in ethanol . This reaction yields 3-iodo-5-chloropyridin-2-amine, which can then be hydrolyzed to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation and hydrolysis steps, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-iodopyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to replace the halogen atoms with nucleophiles.
Major Products Formed:
Substituted Pyridines: Depending on the reagents used, various substituted pyridines can be formed, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry: 5-Chloro-4-iodopyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for versatile modifications, making it valuable in the development of new chemical entities.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-chloro-4-iodopyridin-3-ol in chemical reactions primarily involves the reactivity of its halogen and hydroxyl groups. The halogen atoms can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the electronic properties of the pyridine ring, which can stabilize intermediates and transition states .
Comparison with Similar Compounds
Comparison: Compared to these similar compounds, 5-chloro-4-iodopyridin-3-ol is unique due to the specific positioning of its chlorine and iodine atoms, which can influence its reactivity and the types of reactions it undergoes. This unique structure allows for selective functionalization and the formation of specific products that may not be easily accessible with other halogenated pyridines .
Properties
CAS No. |
1807171-86-3 |
---|---|
Molecular Formula |
C5H3ClINO |
Molecular Weight |
255.4 |
Purity |
95 |
Origin of Product |
United States |
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